N-benzyl-3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide

Lipophilicity Drug-likeness ADME prediction

N-Benzyl-3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide (CAS 380463-35-4, molecular formula C₂₅H₂₃N₃O₃, MW 413.47 g/mol) is a fully substituted 1H-pyrazole-4-carboxamide derivative featuring a 3,4-dimethoxyphenyl ring at the C3 position, an N-benzyl carboxamide at C4, and an N1-phenyl group. The compound belongs to the 1,3-diaryl-N-substituted-pyrazole-4-carboxamide chemotype, a scaffold recognized for its modular architecture enabling systematic structure–activity relationship (SAR) exploration across kinase inhibition, antimicrobial, and anti-inflammatory target spaces.

Molecular Formula C25H23N3O3
Molecular Weight 413.477
CAS No. 380463-35-4
Cat. No. B2529869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide
CAS380463-35-4
Molecular FormulaC25H23N3O3
Molecular Weight413.477
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NN(C=C2C(=O)NCC3=CC=CC=C3)C4=CC=CC=C4)OC
InChIInChI=1S/C25H23N3O3/c1-30-22-14-13-19(15-23(22)31-2)24-21(17-28(27-24)20-11-7-4-8-12-20)25(29)26-16-18-9-5-3-6-10-18/h3-15,17H,16H2,1-2H3,(H,26,29)
InChIKeyPOFYJOGRDBBYPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide (CAS 380463-35-4) – Chemical Identity, Class, and Procurement Context


N-Benzyl-3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide (CAS 380463-35-4, molecular formula C₂₅H₂₃N₃O₃, MW 413.47 g/mol) is a fully substituted 1H-pyrazole-4-carboxamide derivative featuring a 3,4-dimethoxyphenyl ring at the C3 position, an N-benzyl carboxamide at C4, and an N1-phenyl group . The compound belongs to the 1,3-diaryl-N-substituted-pyrazole-4-carboxamide chemotype, a scaffold recognized for its modular architecture enabling systematic structure–activity relationship (SAR) exploration across kinase inhibition, antimicrobial, and anti-inflammatory target spaces [1]. It is commercially available from multiple screening compound suppliers at ≥95% purity , and its closest commercially cataloged analogs (≥97% 2D Tanimoto similarity) differ principally at the carboxamide N-substituent (e.g., N-phenyl, N-(4-methylphenyl), N-(4-methoxyphenyl), or N-(4-chlorophenyl) variants), or at the C3-aryl ring (e.g., N-benzyl-1,3-diphenyl analog lacking the 3,4-dimethoxy motif) . No dedicated primary research publication or patent explicitly characterizing the bioactivity of CAS 380463-35-4 was identified in the indexed literature as of the search date; the evidence base is therefore derived from closest-analog data, predicted molecular properties, and class-level pharmacophore inference [2].

Why N-Benzyl-3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide Cannot Be Interchanged with In-Class Congeners Without Functional Consequence


Within the 1,3-diaryl-N-substituted-pyrazole-4-carboxamide series, even conservative modifications to the carboxamide N-substituent or the 3-aryl ring profoundly alter target engagement profiles, as demonstrated by published SAR from the closest chemotype neighbors [1]. The N-benzyl group in CAS 380463-35-4 introduces a conformationally flexible methylene spacer between the carboxamide and the phenyl ring – a structural feature absent in the directly N-phenyl-coupled analog (Hit2Lead #6520784, 98% 2D similarity) and in the N-(4-methylphenyl) variant (#7178171) . Published crystal-structure-guided docking studies on N-benzyloxy-1,3-diphenyl-1H-pyrazole-4-carboxamides as MEK1 inhibitors reveal that the N-benzyloxy/N-benzyl moiety occupies a distinct hydrophobic pocket, and the presence or absence of methoxy substituents on the 3-aryl ring directly modulates hydrogen-bond donor/acceptor interactions within the ATP-binding cleft [2]. Consequently, exchanging CAS 380463-35-4 for a structurally adjacent analog – e.g., the 3-phenyl analog (lacking 3,4-dimethoxy groups) or the N-aryl amide variants – is expected, based on class-level SAR and pharmacophore modeling, to yield quantitatively different activity readouts, selectivity windows, and physicochemical property profiles; these cannot be assumed to be surrogates without direct experimental validation [3].

Quantitative Differentiation Evidence for N-Benzyl-3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide Against Closest Analogs


Predicted Lipophilicity (cLogP) and Hydrogen-Bond Donor Capacity Differentiate CAS 380463-35-4 from N-Aryl Amide and Primary Amide Analogs

The N-benzyl carboxamide in CAS 380463-35-4 (cLogP ~5.04, one H-bond donor) confers significantly higher predicted lipophilicity compared to the unsubstituted primary amide analog 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide (cLogP ~2.63, two H-bond donors), based on ChemSpace calculated values [1]. Against the N-(4-chlorophenyl) analog (CAS 380463-32-1, cLogP ~5.9 estimated), the target compound occupies an intermediate lipophilicity range while retaining a single, geometrically accessible H-bond donor (the carboxamide NH) for target engagement . These predicted differences in logP and HBD count directly impact membrane permeability potential and solubility profiles within the pyrazole-4-carboxamide series; the N-benzyl spacer adds ~2.4 log units versus the primary amide while avoiding the extreme hydrophobicity of the N-(4-chlorophenyl) variant.

Lipophilicity Drug-likeness ADME prediction

Conformational Flexibility at the N-Benzyl Methylene Spacer Distinguishes CAS 380463-35-4 from Conformationally Restricted N-Aryl Amide Analogs

CAS 380463-35-4 possesses a methylene (–CH₂–) spacer between the carboxamide nitrogen and the benzyl phenyl ring, introducing an additional rotatable bond (rotatable bond count = 6) compared to the directly N-phenyl-coupled analog Hit2Lead #6520784 (rotatable bonds = 5) . This conformational degree of freedom is absent in all N-aryl amide congeners (e.g., N-(3-methylphenyl), N-(4-methoxyphenyl), and N-(4-chlorophenyl) variants), where the aryl ring is directly conjugated to the amide nitrogen, restricting rotational mobility . Published SAR from N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide MEK1 inhibitors demonstrates that the benzyloxy methylene spacer is critical for optimal occupancy of a hydrophobic sub-pocket adjacent to the ATP-binding site; removal or shortening of this spacer results in significant loss of MEK1 inhibitory potency [1]. The N-benzyl methylene group in CAS 380463-35-4 is isosteric with the N-benzyloxy motif and is predicted to enable similar induced-fit binding modes, whereas the conformationally rigid N-aryl analogs lack this adaptive capability.

Conformational analysis Rotatable bonds Target engagement

Class-Level MEK1 Inhibitory Potential Inferred from the N-Benzyloxy-1,3-diphenyl-pyrazole-4-carboxamide Pharmacophore

No direct MEK1 IC₅₀ data are available for CAS 380463-35-4. However, the compound shares core pharmacophoric elements with N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives, for which compound 7b achieved MEK1 IC₅₀ = 91 nM and A549 cell GI₅₀ = 0.26 µM [1]. The SAR from that series established that (i) the N-benzyloxy/N-benzyl motif is essential for hydrophobic pocket occupancy, (ii) electron-donating substituents on the 3-aryl ring enhance potency, and (iii) the 1-phenyl group contributes π-stacking interactions within the ATP-binding site [1]. CAS 380463-35-4 retains all three features: an N-benzyl group (isosteric with N-benzyloxy minus the oxygen), a 3-(3,4-dimethoxyphenyl) group (electron-donating), and an N1-phenyl group. In contrast, the closest cataloged analog lacking the 3,4-dimethoxy substitution – N-benzyl-1,3-diphenyl-1H-pyrazole-4-carboxamide – is predicted to have attenuated potency due to the absence of methoxy-mediated hydrogen bonding with the MEK1 hinge region . A structurally distinct pyrazole-4-carboxamide series targeting Aurora kinase A achieved IC₅₀ values of 0.78–1.12 µM, further confirming that the 1,3-diaryl-pyrazole-4-carboxamide scaffold is a privileged kinase-inhibitor template, but potency is exquisitely sensitive to substitution pattern [2].

MEK1 inhibition MAPK pathway Antiproliferative

Predicted Hydrogen-Bond Acceptor Capacity of the 3,4-Dimethoxyphenyl Motif Differentiates CAS 380463-35-4 from the 3-Phenyl (Non-Methoxy) Analog

The 3-(3,4-dimethoxyphenyl) substituent in CAS 380463-35-4 provides two methoxy oxygen atoms that serve as additional hydrogen-bond acceptors (total HBA count = 5), compared to the 3-phenyl analog N-benzyl-1,3-diphenyl-1H-pyrazole-4-carboxamide (HBA = 3) . Published molecular docking studies of pyrazole-4-carboxamide-based kinase inhibitors consistently show that methoxy substituents on the 3-aryl ring form critical hydrogen bonds with backbone NH groups in the kinase hinge region (e.g., MEK1 residue Val211 and Aurora-A residue Ala213), and removal of these methoxy groups results in 5- to 30-fold loss of inhibitory potency [1][2]. The 3,4-dimethoxy substitution pattern in CAS 380463-35-4 is therefore predicted, based on this class-level SAR, to confer superior target engagement compared to the unsubstituted 3-phenyl analog, while the N-benzyl group simultaneously distinguishes it from N-aryl amide variants that share the same 3,4-dimethoxy motif but lack the methylene spacer.

Hydrogen bonding Target binding Pharmacophore

Supplier Catalog Availability and Pricing Benchmarking: CAS 380463-35-4 vs. Closest Structural Analogs

CAS 380463-35-4 is stocked by multiple independent suppliers including Arctom Scientific (AA BLOCKS brand), Chemenu, and ChemSrc, with listed catalog purity of ≥95% and pricing of $250–$298 for 1–10 mg quantities (inquiry-based, 1-week lead time) . By comparison, the closest commercially available analog, 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide (the primary amide, ChemSpace ID CSSS00028341727), is stocked by Enamine Ltd. and UORSY at $74–$111 for 1–20 mg quantities at 90% purity [1]. The N-(4-methylphenyl) analog (EVT-3819994) and N-(4-bromophenyl) analog are also commercially cataloged but with variable stock status . The N-benzyl substitution pattern of CAS 380463-35-4 thus represents a differentiated procurement option within the 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide series, with documented multi-supplier availability that reduces single-vendor dependency risk for screening campaigns .

Procurement Commercial availability Pricing

Recommended Research and Screening Application Scenarios for N-Benzyl-3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide (CAS 380463-35-4)


Kinase Inhibitor Screening Cascades Targeting MEK or Aurora Kinase Pathways

CAS 380463-35-4 is a rational inclusion in targeted kinase inhibitor screening libraries focused on the MAPK or Aurora kinase signaling axes, based on the demonstrated MEK1 IC₅₀ of 91 nM and Aurora-A IC₅₀ of 0.78–1.12 µM achieved by its closest published pharmacophore analogs [1][2]. The N-benzyl methylene spacer – unique among commercially cataloged 3-(3,4-dimethoxyphenyl)-1-phenyl-pyrazole-4-carboxamide analogs – is structurally isosteric with the validated N-benzyloxy MEK1 pharmacophore, while the 3,4-dimethoxyphenyl motif is predicted to engage the kinase hinge region through dual methoxy hydrogen bonding [3]. Researchers should prioritize this compound over N-aryl amide analogs when conformational flexibility at the carboxamide terminus is hypothesized to be critical for induced-fit binding or for accessing sub-pockets adjacent to the ATP-binding cleft, as suggested by published MEK1 docking simulations [1].

Structure–Activity Relationship (SAR) Expansion Around the Pyrazole-4-Carboxamide Chemotype

CAS 380463-35-4 serves as a strategic SAR probe for dissecting the contribution of the N-benzyl methylene spacer versus direct N-aryl conjugation in the pyrazole-4-carboxamide series. With a documented 2D similarity of 98% to the N-phenyl analog (Hit2Lead #6520784) and 97–98% to the N-(3-methylphenyl) and N-(4-methoxyphenyl) variants, systematic head-to-head profiling of CAS 380463-35-4 against these nearest neighbors can directly quantify the impact of the N-methylene spacer on target potency, selectivity, and cellular permeability . The compound's intermediate predicted cLogP (~5.04) further positions it as a comparator for assessing lipophilicity-driven shifts in ADME properties relative to the more polar primary amide analog (cLogP 2.63) and the more hydrophobic N-(4-chlorophenyl) analog [4].

Phenotypic Screening for Antiproliferative Activity in MAPK-Dependent Cancer Cell Lines

Given that 1,3-diaryl-N-substituted-pyrazole-4-carboxamide derivatives have demonstrated GI₅₀ values as low as 0.13–0.26 µM against lung (A549), pancreatic (MIAPaCa-2), breast (MCF-7), and cervical (HeLa) cancer cell lines, CAS 380463-35-4 is a suitable candidate for inclusion in antiproliferative phenotypic screens, particularly in BRAF-mutant or RAS-driven contexts where MAPK pathway dependency is established [1][5]. The compound should be benchmarked against the N-benzyl-1,3-diphenyl analog (lacking 3,4-dimethoxy groups) to experimentally validate whether the methoxy-mediated hinge-binding hypothesis translates into differential cellular potency, as predicted by class-level SAR [1].

Computational Chemistry and Pharmacophore Modeling Studies

The well-defined and fully characterized structure of CAS 380463-35-4 (SMILES: COc1cc(ccc1OC)c1nn(cc1C(=O)NCc1ccccc1)c1ccccc1, InChIKey: POFYJOGRDBBYPC-UHFFFAOYSA-N) makes it an ideal input for computational pharmacophore modeling, molecular docking, and free-energy perturbation (FEP) calculations comparing N-benzyl vs. N-aryl binding modes . The availability of published co-crystal structure data for closely related pyrazole-4-carboxamide scaffolds bound to MEK1 and Aurora kinases enables retrospective validation of docking poses, while the compound's single H-bond donor and five H-bond acceptors provide a tractable pharmacophore for deconvolution of binding energy contributions [1][3]. Its multi-supplier commercial availability with defined purity (≥95%) supports acquisition for both in silico and follow-up biophysical validation workflows .

Quote Request

Request a Quote for N-benzyl-3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.